[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of cyclohexylmethylamine with pyrrolidine derivatives under controlled conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques, which allow for the optimization of reaction parameters such as temperature, solvent, and catalyst loading to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine:
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol.
Cyclohexylmethyl Derivatives: Compounds containing the cyclohexylmethyl group, such as cyclohexylmethylamine, exhibit similar chemical properties.
Uniqueness:
Structural Features: The combination of the cyclohexylmethyl group and the pyrrolidine ring in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
Biological Activity: The specific substitution pattern of this compound may result in unique biological activities, differentiating it from other pyrrolidine or cyclohexylmethyl derivatives.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPWCAPWWHEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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